B1578319 Cycloviolacin O20

Cycloviolacin O20

カタログ番号: B1578319
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloviolacin O20 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Cycloviolacin O20 exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against multidrug-resistant bacteria, particularly within the ESKAPE group, which includes Pseudomonas aeruginosa and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) Values :
    • For Pseudomonas aeruginosa: MIC 50 = 1.5 μM; MIC 90 = 3.1 μM.
    • For Staphylococcus aureus: MIC 50 = 6.25 μM; MIC 90 = 12.5 μM .

These findings indicate that this compound can serve as a potential therapeutic agent in treating infections caused by resistant strains.

Anticancer Properties

This compound has shown promising anticancer effects in vitro, particularly against breast cancer cell lines such as MCF-7. The compound induces cell death through mechanisms involving membrane permeabilization.

  • Case Study :
    • In experiments, this compound was tested alongside doxorubicin (a common chemotherapeutic agent). It enhanced doxorubicin's cellular uptake in drug-resistant MCF-7/ADR cells, suggesting a chemosensitizing effect .
  • Cytotoxicity Assays :
    • This compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation while sparing normal cells .

Anthelmintic Activity

The compound also exhibits anthelmintic properties, showing efficacy against gastrointestinal nematodes such as Haemonchus contortus.

  • Bioactivity Assessment :
    • This compound and its variants were noted to possess up to 18-fold greater potency compared to the prototypic cyclotide kalata B1 in larval development assays .
  • Mechanism of Action :
    • The activity was linked to specific charged residues within the peptide structure, which are critical for its biological function. Modifications to these residues significantly reduced anthelmintic activity, highlighting their importance .

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. The unique cyclic structure and cystine-knot configuration contribute to its stability and activity.

  • Chemical Modifications :
    • Studies have shown that chemical masking of charged residues can drastically alter the activity profile of this compound, emphasizing the need for precise modifications when developing derivatives for therapeutic use .

Future Perspectives and Research Directions

The potential applications of this compound extend beyond its current uses. Future research may explore:

  • Drug Development : Leveraging this compound as a scaffold for designing novel therapeutics targeting resistant pathogens or cancer cells.
  • Clinical Trials : Conducting trials to evaluate the safety and efficacy of cycloviolacin-based treatments in humans.
  • Biotechnological Applications : Investigating its use in agriculture as a bioinsecticide or in veterinary medicine for parasite control.

特性

生物活性

Antimicrobial

配列

GIPCGESCVWIPCLTSAIGCSCKSKVCYRD

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。